2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol

Catalog No.
S13747778
CAS No.
M.F
C10H14BrNO
M. Wt
244.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol

Product Name

2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol

IUPAC Name

2-[1-(2-bromophenyl)ethylamino]ethanol

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

InChI

InChI=1S/C10H14BrNO/c1-8(12-6-7-13)9-4-2-3-5-10(9)11/h2-5,8,12-13H,6-7H2,1H3

InChI Key

DIJCQPFISSGEJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)NCCO

2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol is an organic compound characterized by its molecular formula C12H16BrN and a molecular weight of 255.17 g/mol. This compound features a brominated phenyl group attached to an ethylamine structure, making it a derivative of phenethylamine. The presence of both an amino group and a hydroxyl group contributes to its unique chemical properties, enhancing its potential applications in medicinal chemistry and organic synthesis.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as 2-{[1-(2-Bromophenyl)ethyl]amino}acetaldehyde, using reagents like chromium trioxide or potassium permanganate.
  • Reduction: The compound can be reduced to yield the corresponding amine, specifically 2-{[1-(2-Bromophenyl)ethyl]amino}ethane, using reducing agents like lithium aluminum hydride.
  • Substitution: The bromine atom can be substituted with other nucleophiles, leading to derivatives such as 2-{[1-(2-Azidophenyl)ethyl]amino}ethan-1-ol through reactions with sodium azide or thiourea in appropriate solvents.

These reactions highlight the compound's versatility for further synthetic applications in organic chemistry and its potential utility in the development of new pharmaceuticals.

The biological activity of 2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol has garnered interest due to its potential therapeutic effects. Preliminary studies suggest that it may interact with neurotransmitter receptors, acting as either an agonist or antagonist. This modulation can influence various physiological pathways, particularly in neurological contexts. The specific mechanisms of action are still under investigation, but the compound's interactions with biological systems indicate its potential as a pharmacological agent.

The synthesis of 2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol typically involves the following steps:

  • Starting Material: The reaction begins with 2-bromophenylacetonitrile.
  • Reagents and Conditions:
    • Ethylene oxide is reacted with the starting material in the presence of a base such as sodium hydroxide or potassium hydroxide.
    • The reaction is conducted at temperatures ranging from 50°C to 70°C in solvents like ethanol or methanol.
  • Reduction Step: After forming the intermediate, reduction is performed using hydrogenation methods with palladium on carbon as a catalyst.

In industrial settings, continuous flow reactors may be employed to optimize yields and ensure high purity of the final product.

2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol has diverse applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing complex organic molecules.
  • Biology: Investigated for its role as a ligand in receptor binding studies.
  • Medicine: Explored for potential therapeutic effects in treating neurological disorders.
  • Industry: Utilized in producing specialty chemicals and pharmaceuticals.

These applications underscore the compound's significance in both research and industrial contexts.

Interaction studies involving 2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol focus on its binding affinity to various receptors and enzymes. These studies are crucial for understanding how the compound modulates biological pathways and contributes to therapeutic effects. Specific interactions may include:

  • Binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Modulation of enzyme activity related to neurotransmitter metabolism.

Such studies help elucidate the pharmacological potential of the compound and guide future research directions.

Several compounds share structural similarities with 2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol. Here are notable examples:

Compound NameMolecular FormulaUnique Features
2-amino-1-(4-bromophenyl)ethan-1-olC12H16BrNDifferent substitution pattern; potential for varied activity.
2-{[(2-bromophenyl)methyl]amino}ethan-1-olC12H16BrNVariation in alkyl substitution affecting reactivity.
4-bromophenylethanolC8H10BrOLacks amino group; primarily used in organic synthesis.

Uniqueness

The uniqueness of 2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol lies in its specific substitution pattern and the presence of both amino and hydroxyl functional groups. This combination enhances its reactivity and potential biological activity compared to similar compounds, making it a valuable candidate for further research and application development in medicinal chemistry and related fields.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

243.02588 g/mol

Monoisotopic Mass

243.02588 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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